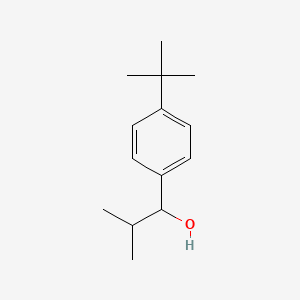![molecular formula C18H26O6 B14133504 Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate CAS No. 83996-66-1](/img/structure/B14133504.png)
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate, also known as Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate, is a chemical compound with the molecular formula C20H30O6. It is a colorless to light yellow clear liquid that is insoluble in water . This compound is commonly used in materials science, particularly in the synthesis of polymers and high-performance materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the esterification of adipic acid with 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, adipic acid and 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol, are mixed in large reactors with a suitable catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation and filtration to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Adipic acid and 7-oxabicyclo[4.1.0]heptan-3-yl carboxylic acid.
Reduction: 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol and hexanediol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mecanismo De Acción
The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with various molecular targets and pathways. In polymer synthesis, the compound acts as a cross-linking agent, forming strong covalent bonds between polymer chains. This enhances the mechanical strength and chemical resistance of the resulting materials . In biological systems, it may interact with enzymes and proteins, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3,4-epoxycyclohexylmethyl) adipate
- Adipic acid bis(3,4-epoxycyclohexylmethyl) ester
Uniqueness
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its bicyclic structure, which imparts enhanced rigidity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials with excellent mechanical and chemical properties .
Propiedades
Número CAS |
83996-66-1 |
|---|---|
Fórmula molecular |
C18H26O6 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
bis(7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate |
InChI |
InChI=1S/C18H26O6/c19-17(21-11-5-7-13-15(9-11)23-13)3-1-2-4-18(20)22-12-6-8-14-16(10-12)24-14/h11-16H,1-10H2 |
Clave InChI |
IDSLNGDJQFVDPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CCC4C(C3)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


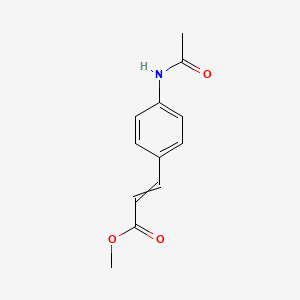
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
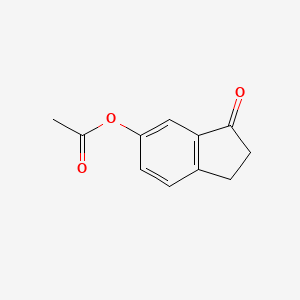
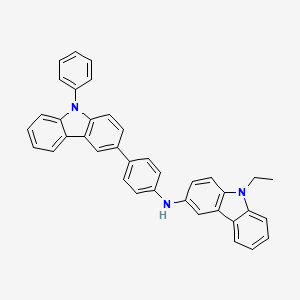
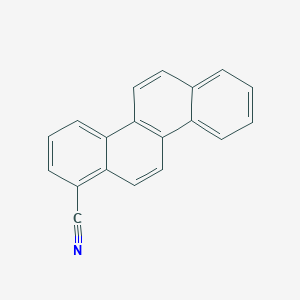

![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
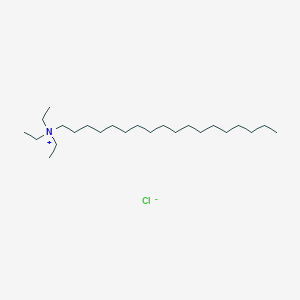
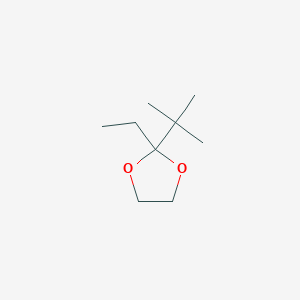

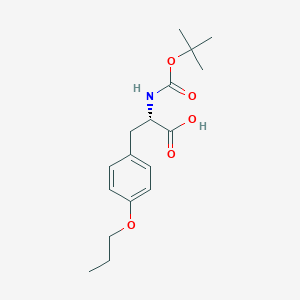
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
